molecular formula C12H16Si B2674340 Silane, trimethyl(3-phenyl-1-propynyl)- CAS No. 31683-47-3

Silane, trimethyl(3-phenyl-1-propynyl)-

Cat. No.: B2674340
CAS No.: 31683-47-3
M. Wt: 188.345
InChI Key: KSFXECUKKKCCEN-UHFFFAOYSA-N
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Description

“Silane, trimethyl(3-phenyl-1-propynyl)-” is an organosilicon compound . It has a molecular formula of C12H16Si and a molecular weight of 188.341 Da . It is also known by other names such as (Trimethylsilyl)phenylacetylene, Phenyl(trimethylsilyl)acetylene, Phenylethynyltrimethylsilane, and Trimethyl(phenylethynyl)silane .


Molecular Structure Analysis

The molecular structure of “Silane, trimethyl(3-phenyl-1-propynyl)-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .

Scientific Research Applications

UV Laser-Induced Gas-Phase Polymerization

Research led by Pola and Morita (1997) demonstrated the unique application of trimethyl(2-propynyloxy)silane in the UV laser-induced gas-phase polymerization process. This process is dominated by polymerization at the triple bond, resulting in the deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon films. This represents a novel method for synthesizing polytrialkylsiloxy-substituted macromolecules, highlighting the material's potential in chemical vapor deposition (CVD) techniques for polymer film formation (Pola & Morita, 1997).

Modular Synthesis of Functionalized Benzosiloles

Ilies et al. (2008) utilized a derivative of trimethyl(phenyl)silane in a tin-mediated cyclization process to synthesize 3-stannylbenzosilole, which could be further functionalized to produce 2,3-disubstituted benzosiloles. These compounds are promising electronic materials due to their high electron drift mobility, indicating potential applications in organic light-emitting devices and organic photovoltaics (Ilies et al., 2008).

Corrosion Protection of Copper

A study by Zucchi et al. (2004) investigated the use of phenyl-trimethoxy-silane and other silanic agents as coatings on copper to prevent corrosion. These coatings significantly hindered the anodic reaction of copper oxidation, demonstrating the effectiveness of silane derivatives in protecting metal surfaces from corrosion, especially in harsh conditions like those found in 0.6 M NaCl solutions (Zucchi et al., 2004).

Surface Modification for Composite Reinforcement

Wang et al. (2016) explored the surface modification of poly-(p-phenylene terephthalamide) (PPTA) pulps with a silane containing isocyanate groups for silicone composites reinforcement. This modification improved the mechanical properties of the composites, indicating the potential of silane derivatives in enhancing the performance of composite materials (Wang et al., 2016).

Synthesis and Characterization for CVD Processes

Ermakova et al. (2015) detailed the synthesis and purification of trimethyl(phenyl)silane for use as a precursor in CVD processes to deposit dielectric films of hydrogenated silicon carbide. This work underlines the importance of trimethyl(phenyl)silane derivatives in advanced materials processing and semiconductor industry applications (Ermakova et al., 2015).

Properties

IUPAC Name

trimethyl(3-phenylprop-1-ynyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFXECUKKKCCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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